Tyrocidine C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

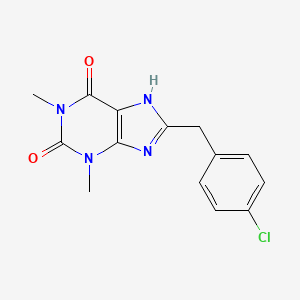

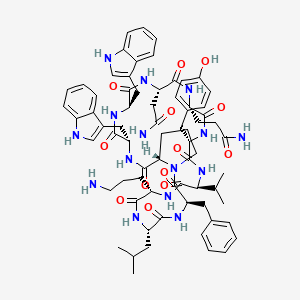

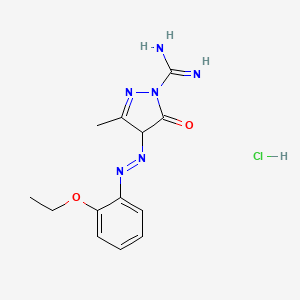

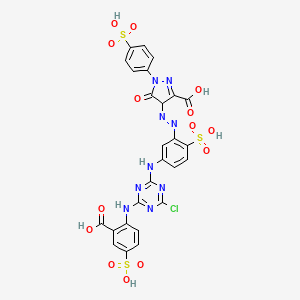

Tyrocidine C is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is one of the four tyrocidines (A, B, C, and D) that are major constituents of tyrothricin, a mixture of antibiotics. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. its high toxicity limits its use to topical applications .

Preparation Methods

Tyrocidine C is synthesized non-ribosomally by the action of non-ribosomal peptide synthetases (NRPSs). The biosynthesis involves three enzymes: Tyrocidine Synthetase A, B, and C, which work in an assembly line manner to incorporate specific amino acids into the growing peptide chain . The industrial production of this compound involves the fermentation of Brevibacillus brevis under controlled conditions, followed by extraction and purification processes .

Chemical Reactions Analysis

Tyrocidine C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tyrocidine C has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization.

Biology: this compound is used to study membrane interactions and the mechanisms of antimicrobial peptides.

Medicine: Although its high toxicity limits its use, this compound is studied for its potential as a topical antibiotic.

Industry: This compound is explored for its potential in creating antimicrobial materials and coatings

Mechanism of Action

Tyrocidine C exerts its antimicrobial effects by disrupting the cell membrane of bacteria. It forms ion-conducting pores in the membrane, leading to leakage of cellular contents and cell death. Additionally, this compound induces lipid phase separation and reduces membrane fluidity, which interferes with membrane protein functions. It also causes DNA damage and interferes with DNA-binding proteins .

Comparison with Similar Compounds

Tyrocidine C is similar to other cyclic decapeptides like tyrocidine A, B, and D, as well as gramicidin S. it possesses bulkier amino acid side chains (Trp-d-Trp) compared to tyrocidine A (Phe-d-Phe), which may result in stronger membrane interactions and higher pore-forming activity . The unique amino acid sequence of this compound contributes to its specific biological activities and interactions with bacterial membranes .

Properties

CAS No. |

3252-29-7 |

|---|---|

Molecular Formula |

C70H89N15O13 |

Molecular Weight |

1348.5 g/mol |

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide |

InChI |

InChI=1S/C70H89N15O13/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95)/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-/m0/s1 |

InChI Key |

NJMWWUADORPGGY-AJOXBXEMSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)

![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)